molecular formula C10H6BrFO B13901636 4-Bromo-1-fluoronaphthalen-2-ol

4-Bromo-1-fluoronaphthalen-2-ol

Cat. No.: B13901636
M. Wt: 241.06 g/mol
InChI Key: ONMYRUVYXCQPAH-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoronaphthalen-2-ol is a halogenated naphthol derivative with a bromine atom at position 4, a fluorine atom at position 1, and a hydroxyl group at position 2 of the naphthalene ring. The presence of both electron-withdrawing (Br, F) and electron-donating (-OH) groups influences its reactivity, solubility, and intermolecular interactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-1-fluoronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYRUVYXCQPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the following steps :

    Bromination: Naphthalen-2-ol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.

    Fluorination: The brominated product is then reacted with a fluorinating agent, such as Selectfluor, in acetonitrile at room temperature. The reaction mixture is stirred for a specified period, typically around 2 hours.

    Purification: The crude product is purified using standard techniques such as extraction, drying, and chromatography to obtain the final product.

Industrial Production Methods

Industrial production methods for 4-Bromo-1-fluoronaphthalen-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .

Scientific Research Applications

4-Bromo-1-fluoronaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity with various biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2.1 Substituent Position and Halogen Effects
2-Bromo-6-fluoronaphthalen-1-ol (C₁₀H₆BrFO)
  • Key Differences : Bromine at position 2 and fluorine at position 6, with a hydroxyl group at position 1.
  • Synthesis: Synthesized via ring-expansion of indanones with 89% isolated yield, demonstrating efficient halogenation strategies .
4-Bromo-1-naphthol (C₁₀H₇BrO)
  • Key Differences : Lacks the fluorine atom at position 1.
  • Physical Properties : CAS 571-57-3, molecular weight 223.07 g/mol .
  • Impact of Fluorine Absence : Reduced electronegativity and hydrogen-bonding capacity compared to 4-Bromo-1-fluoronaphthalen-2-ol, leading to differences in solubility and crystal packing.
2.2 Functional Group Complexity
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol (C₁₇H₁₃BrClNO)
  • Key Differences: Bromine at position 6, an amino-(4-chlorophenyl)methyl group at position 1, and hydroxyl at position 2.
  • Structural Features :
    • Naphthol ring is nearly planar, with bromine deviating by 0.012 Å.
    • Dihedral angle between naphthol and chlorophenyl rings: 76.59°, indicating significant steric hindrance .
    • Forms N–H···O and O–H···N hydrogen bonds in crystal packing .
  • Relevance: Highlights how bulky substituents (e.g., amino-chlorophenyl) increase steric effects compared to the simpler fluorine in the target compound.
1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol (C₁₈H₁₁BrF₃NO₂)
  • Key Differences: Contains a trifluoromethoxy group and iminomethyl moiety.
  • Crystal Data: Monoclinic (P2₁/c), a = 4.5315 Å, b = 16.3228 Å, c = 21.7622 Å, β = 93.025°, V = 1607.44 ų .
  • Impact of Trifluoromethoxy Group : Enhances lipophilicity and thermal stability compared to fluorine alone, making it more suited for agrochemical applications .

Data Tables

Table 1: Structural and Physical Properties of Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Crystal System
4-Bromo-1-fluoronaphthalen-2-ol* C₁₀H₆BrFO 229.06 Br (C4), F (C1), -OH (C2) N/A N/A
2-Bromo-6-fluoronaphthalen-1-ol C₁₀H₆BrFO 229.06 Br (C2), F (C6), -OH (C1) N/A N/A
4-Bromo-1-naphthol C₁₀H₇BrO 223.07 Br (C4), -OH (C1) N/A N/A
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol C₁₇H₁₃BrClNO 361.64 Br (C6), -OH (C2), -CH(NH₂)(4-Cl-C₆H₄) (C1) N/A Triclinic (P1)
1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol C₁₈H₁₁BrF₃NO₂ 410.19 Br (C4), -OH (C2), -CF₃O (C2'), -CH=N- (C1) N/A Monoclinic (P2₁/c)

Key Research Findings

  • Positional Isomerism : Bromine and fluorine positions significantly affect electronic distribution. For example, 2-bromo-6-fluoronaphthalen-1-ol has distinct reactivity compared to the target compound due to altered resonance effects.
  • Hydrogen Bonding: The hydroxyl group in naphthol derivatives facilitates intermolecular interactions. In 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, O–H···N hydrogen bonds stabilize the crystal lattice , whereas fluorine in the target compound may engage in weaker C–F···H interactions.
  • Steric and Electronic Effects : Bulky groups (e.g., trifluoromethoxy in ) reduce solubility in polar solvents but enhance thermal stability, whereas smaller halogens like fluorine improve solubility.

Biological Activity

4-Bromo-1-fluoronaphthalen-2-ol is a halogenated naphthalene derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the compound's biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

4-Bromo-1-fluoronaphthalen-2-ol has the molecular formula C10H6BrF and a molecular weight of 225.06 g/mol. The compound features a naphthalene ring with bromine and fluorine substituents at specific positions, which influence its chemical reactivity and biological interactions. The presence of a hydroxyl group allows for hydrogen bonding, enhancing its potential as a ligand in biochemical assays .

Biological Activity Overview

The biological activity of 4-Bromo-1-fluoronaphthalen-2-ol is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity and receptor interactions.
  • Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance binding affinity to target proteins or nucleic acids .

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-1-fluoronaphthalen-2-ol indicates moderate solubility and favorable lipophilicity, which are critical for drug development. The compound has a Log P value ranging from 1.74 to 3.31 depending on the calculation method used (iLOGP, XLOGP3), suggesting good membrane permeability .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigating the effects of halogenated naphthalene derivatives on human bladder cancer cells demonstrated that certain compounds could significantly inhibit cell growth through apoptosis induction. While direct studies on 4-Bromo-1-fluoronaphthalen-2-ol are pending, the observed mechanisms may apply due to structural similarities .

Case Study 2: Interaction with Biological Targets
Research into halogenated phenolic compounds has shown that they can modulate enzyme activity by acting as reversible inhibitors. This suggests that 4-Bromo-1-fluoronaphthalen-2-ol may interact with key enzymes involved in metabolic pathways or signaling cascades, warranting further investigation into its specific targets .

Comparative Analysis with Related Compounds

The following table summarizes the properties of structurally related compounds to highlight the unique features of 4-Bromo-1-fluoronaphthalen-2-ol:

Compound NameMolecular FormulaKey Features
4-Bromo-5-fluoronaphthalen-2-ol C10H6BrFDifferent halogen positioning affects reactivity
6-Bromo-1-fluoronaphthalen-2-ol C10H6BrFVarying positions lead to different chemical behavior
4-Bromo-2-fluoronaphthalene C10H7BrFSimilar halogenation but different structural implications

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